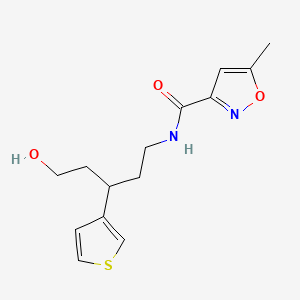

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-10-8-13(16-19-10)14(18)15-5-2-11(3-6-17)12-4-7-20-9-12/h4,7-9,11,17H,2-3,5-6H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUDVKYKBKUZIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCC(CCO)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylisoxazole-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its bioactive properties. The presence of a thiophene moiety enhances its interaction with biological targets due to the unique electronic properties of sulfur-containing heterocycles.

The precise mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structures often interact with various biological pathways, including:

- Inhibition of Enzymatic Activity : Many isoxazole derivatives act as enzyme inhibitors, particularly in cancer and inflammatory pathways.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling cascades involved in cell proliferation and apoptosis.

Antitumor Activity

Preliminary studies indicate that this compound exhibits significant antitumor activity. In vitro assays have shown cytotoxic effects against various cancer cell lines, including:

These results suggest that the compound may induce apoptosis through mechanisms such as oxidative stress and disruption of mitochondrial function.

Anti-inflammatory Effects

Research has also suggested that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses.

Case Studies

- In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

- Pharmacokinetics : Investigations into the pharmacokinetic profile revealed that the compound has favorable absorption and distribution characteristics, making it a viable candidate for further development in clinical settings.

Comparison with Similar Compounds

Compound 63 () :

- Structure : N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide.

- Key Differences :

- Substituted phenyl groups (chloro, fluoro, hydroxyl) instead of thiophene.

- Higher molecular weight (347.06 g/mol) vs. the target compound (estimated ~375 g/mol).

- Synthesis : Prepared via coupling of 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid with 5-chloro-2-methylaniline (18% yield) .

Compound 45p () :

- Structure : Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate.

- Key Differences :

- Ethyl ester group at position 4 vs. carboxamide in the target compound.

- Thiophen-2-yl vs. thiophen-3-yl substitution.

- Synthesis: Oxime cyclization with ethyl 2-butenoate under Oxone® conditions .

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide () :

- Structure : Incorporates a cyclopentane-carboxamide and oxadiazole ring.

- Key Differences :

Key Observations :

- Thiophene Position Matters : Thiophen-3-yl (target) vs. thiophen-2-yl () alters electronic distribution and binding affinity.

- Hydroxy Group Impact : The hydroxy-pentyl group in the target compound may improve solubility over methyl/chloro-substituted analogs (e.g., Compound 63) .

- Toxicity Profile : Carboxamide derivatives with aryl groups (e.g., ) show moderate toxicity, suggesting the need for targeted delivery systems .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylisoxazole-3-carboxamide, and what challenges arise during purification?

- Methodological Answer : Synthesis typically involves coupling 5-methylisoxazole-3-carboxylic acid with a hydroxylated pentyl-thiophene intermediate. A general procedure (e.g., amide coupling via EDC/HOBt or HATU) is described in analogous isoxazole carboxamide syntheses . Challenges include low yields due to steric hindrance from the thiophene and hydroxyl groups, requiring optimization of reaction conditions (e.g., solvent polarity, temperature). Purification often requires silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate polar byproducts .

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are critical?

- Methodological Answer : Confirmation of structure relies on:

- H and C NMR : Peaks for the thiophene protons (δ ~7.3–7.5 ppm) and isoxazole methyl group (δ ~2.2–2.5 ppm) are critical. Hydroxyl protons may appear as broad singlets (δ ~5.0 ppm) .

- HRMS : Exact mass analysis (e.g., ESI-TOF) confirms molecular formula (CHNOS) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and hydroxyl groups (~3300 cm^{-1) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Based on analogous isoxazole carboxamides:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods to avoid inhalation of aerosols .

- Toxicity Data : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) require strict exposure controls .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Methodological Answer : Initial screens include:

- Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Cellular Toxicity : Use MTT or resazurin assays in HEK-293 or HepG2 cells at 1–100 μM concentrations with 1% DMSO as vehicle .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Discrepancies in splitting (e.g., thiophene protons appearing as multiplets vs. singlets) may arise from conformational flexibility. Solutions include:

- Variable Temperature NMR : Assess dynamic effects (e.g., coalescence of peaks at higher temps).

- 2D NMR (COSY, HSQC) : Confirm H-H coupling and H-C correlations .

- Computational Modeling : Compare experimental data with DFT-predicted chemical shifts .

Q. What strategies optimize mitochondrial uptake in studies targeting mitochondrial pathways?

- Methodological Answer : Mitochondrial targeting requires:

- Lipophilicity Adjustment : Introduce triphenylphosphonium cations or modify hydroxyl groups to esters for enhanced membrane permeability .

- Validation : Use isolated mouse liver mitochondria to measure uptake via fluorescence (e.g., Calcium Green-5N) and assess membrane potential disruption (Rh123 assay) .

Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) affect potency in SAR studies?

- Methodological Answer :

- Thiophene vs. Phenyl : Thiophene’s electron-rich nature enhances π-π stacking with aromatic residues in target proteins, increasing binding affinity. Compare IC values in enzyme assays .

- Hydroxyl Group Role : Hydrogen bonding with catalytic residues (e.g., serine proteases) can be probed by synthesizing dehydroxylated analogs and testing activity loss .

Q. What in vivo models are suitable for pharmacokinetic profiling, and how are solubility issues addressed?

- Methodological Answer :

- Animal Models : Zebrafish (for rapid ADME screening) or murine models (C57BL/6J mice) dosed orally (10–50 mg/kg) or intravenously .

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (e.g., PLGA-based) to improve bioavailability .

Q. How can conflicting bioactivity data between in vitro and cell-based assays be reconciled?

- Methodological Answer : Discrepancies may arise from:

- Membrane Permeability : Compare cell-free vs. cell-based IC. Use PAMPA assay to measure passive diffusion .

- Metabolic Stability : Perform microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.